Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide

Description

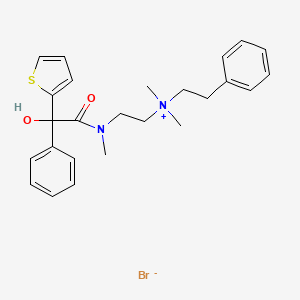

This compound is a quaternary ammonium bromide (QAC) characterized by a phenethyl backbone, dimethyl groups, and a unique substituent: a 2-(N-methyl-alpha-2-thienylmandelamido)ethyl chain. The thienylmandelamido moiety introduces aromatic and heterocyclic features, distinguishing it from conventional aliphatic QACs. QACs are widely used as antibacterial agents due to their ability to disrupt bacterial cell membranes via electrostatic interactions, leading to cell lysis . The structural complexity of this compound may enhance its antimicrobial efficacy and polymer compatibility compared to simpler QACs.

Properties

CAS No. |

26058-51-5 |

|---|---|

Molecular Formula |

C25H31BrN2O2S |

Molecular Weight |

503.5 g/mol |

IUPAC Name |

2-[(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)-methylamino]ethyl-dimethyl-(2-phenylethyl)azanium;bromide |

InChI |

InChI=1S/C25H31N2O2S.BrH/c1-26(17-19-27(2,3)18-16-21-11-6-4-7-12-21)24(28)25(29,23-15-10-20-30-23)22-13-8-5-9-14-22;/h4-15,20,29H,16-19H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

CUHZJLGLMGNJRB-UHFFFAOYSA-M |

Canonical SMILES |

CN(CC[N+](C)(C)CCC1=CC=CC=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide typically involves the alkylation of amines. This process can be challenging due to the tendency of amines to undergo multiple alkylations, leading to a mixture of products . The reaction generally involves the use of an alkyl halide, such as methyl iodide, in the presence of a base to form the quaternary ammonium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of phase-transfer catalysts can enhance the efficiency of these reactions by facilitating the transfer of reactants between different phases .

Chemical Reactions Analysis

Types of Reactions

Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide can undergo various chemical reactions, including:

Substitution Reactions: The bromide ion can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or other halides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different ammonium salts, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide has several applications in scientific research:

Mechanism of Action

The mechanism by which Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide exerts its effects involves interactions with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions . Additionally, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity .

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences between the target compound and other QACs from the evidence:

Key Observations :

Antibacterial Efficacy

QACs demonstrate concentration-dependent antibacterial activity. Evidence from similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.